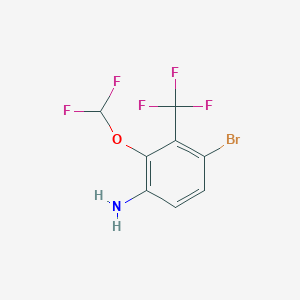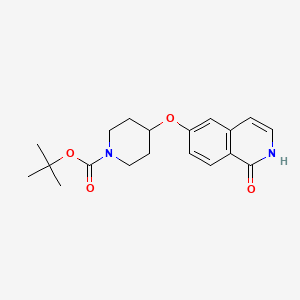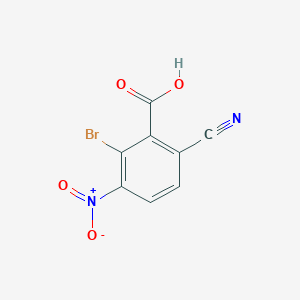
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
科学的研究の応用
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
作用機序
The mechanism of action of 4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and difluoromethoxy groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . These interactions can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethoxy)aniline: Similar in structure but lacks the difluoromethoxy group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of the difluoromethoxy group.
2-Bromo-4-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications .
特性
CAS番号 |
1804402-35-4 |
|---|---|
分子式 |
C8H5BrF5NO |
分子量 |
306.03 g/mol |
IUPAC名 |
4-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H5BrF5NO/c9-3-1-2-4(15)6(16-7(10)11)5(3)8(12,13)14/h1-2,7H,15H2 |
InChIキー |
GFYKVOUEXHRCJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1N)OC(F)F)C(F)(F)F)Br |
正規SMILES |
C1=CC(=C(C(=C1N)OC(F)F)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1459783.png)








